1-(3,4-Dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by the presence of a dichlorophenyl group, a propan-2-yloxy group, and a chromeno[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromeno[2,3-c]pyrrole core, followed by the introduction of the dichlorophenyl and propan-2-yloxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(3,5-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of both dichlorophenyl and propan-2-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21Cl2NO4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21Cl2NO4/c1-13(2)29-11-5-10-26-20(14-8-9-16(24)17(25)12-14)19-21(27)15-6-3-4-7-18(15)30-22(19)23(26)28/h3-4,6-9,12-13,20H,5,10-11H2,1-2H3 |
InChI Key |
SUUHSGLAJIAWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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